N-(2,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. Rucaparib has been extensively studied for its potential as an anticancer agent, particularly in the treatment of ovarian and breast cancers.
Mécanisme D'action
Rucaparib works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells that are already deficient in DNA repair mechanisms, such as those with BRCA1/2 mutations. This ultimately leads to cell death.
Biochemical and Physiological Effects:
Rucaparib has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Rucaparib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of rucaparib as a research tool is its specificity for PARP. This allows researchers to study the role of PARP in DNA repair and other cellular processes. However, one limitation of rucaparib is its potential toxicity, particularly in non-cancerous cells. This can make it difficult to study the effects of rucaparib on normal cellular processes.
Orientations Futures
There are a number of potential future directions for research on rucaparib. One area of interest is the development of rucaparib analogs with improved efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to rucaparib treatment. Additionally, there is ongoing research into the use of rucaparib in combination with other chemotherapeutic agents, as well as its potential use in other types of cancer.
Applications De Recherche Scientifique
Rucaparib has been studied extensively for its potential as an anticancer agent. It has been shown to be effective in the treatment of ovarian and breast cancers, particularly those associated with BRCA1/2 mutations. Rucaparib has also been studied in combination with other chemotherapeutic agents, such as carboplatin and paclitaxel, and has shown promising results in clinical trials.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-9-6-13(15-8-14-9)16-11-5-4-10(17-2)7-12(11)18-3;/h4-8H,1-3H3,(H,14,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVCCZCFCTVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=C(C=C(C=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.